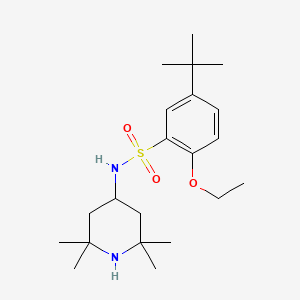![molecular formula C14H17N3O5S B4852374 ({2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}thio)acetic acid](/img/structure/B4852374.png)
({2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}thio)acetic acid
Übersicht
Beschreibung
({2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}thio)acetic acid, commonly known as NPE-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPE-TA is a thioester derivative of piperazine and is known for its ability to form stable complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
NPE-TA has been extensively studied for its potential applications in various fields. One of the major applications of NPE-TA is in the field of analytical chemistry, where it is used as a chelating agent for metal ions. NPE-TA has been shown to form stable complexes with a wide range of metal ions, including copper, zinc, and nickel. This property of NPE-TA has been utilized in the development of various analytical methods for the detection and quantification of metal ions in different samples.
Wirkmechanismus
The mechanism of action of NPE-TA involves the formation of stable complexes with metal ions. The thioester group in NPE-TA acts as a chelating agent, binding to the metal ion and forming a stable complex. The stability of the complex depends on the nature of the metal ion and the pH of the solution. The metal complexes formed by NPE-TA have been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy.
Biochemical and Physiological Effects:
NPE-TA has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. NPE-TA has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPE-TA is its ability to form stable complexes with metal ions. This property makes it an ideal chelating agent for the detection and quantification of metal ions in different samples. NPE-TA is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of NPE-TA is its limited solubility in aqueous solutions. This can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of NPE-TA. One potential area of research is the development of new analytical methods for the detection and quantification of metal ions using NPE-TA as a chelating agent. Another area of research is the study of the antioxidant and anti-inflammatory properties of NPE-TA and its potential applications in the treatment of various diseases. Additionally, the development of new derivatives of NPE-TA with improved solubility and metal binding properties is an area of ongoing research.
Eigenschaften
IUPAC Name |
2-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c18-13(9-23-10-14(19)20)16-7-5-15(6-8-16)11-1-3-12(4-2-11)17(21)22/h1-4H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMCBIPYZGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4852316.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)
![ethyl 4-(5-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4852331.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B4852340.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B4852348.png)
![(4-{5-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4852362.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852366.png)
![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)
![dimethyl 2-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)terephthalate](/img/structure/B4852391.png)
![1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4852400.png)
![3-chloro-N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]propanamide](/img/structure/B4852405.png)
